5-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-(3-METHOXYPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzodiazole moiety, a piperidine ring, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-(3-METHOXYPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of the benzodiazole ring, the piperidine ring, and the isoindole structure. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazole moiety, for example, is known to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-yl derivatives: These compounds share a similar benzothiazole moiety and have been studied for their biological activities.
Indole derivatives: Compounds containing the indole nucleus have diverse biological and clinical applications.
Uniqueness
5-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-(3-METHOXYPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N4O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2-(3-methoxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H26N4O4/c1-33-14-4-11-29-24(31)18-8-7-17(15-19(18)25(29)32)23(30)28-12-9-16(10-13-28)22-26-20-5-2-3-6-21(20)27-22/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,26,27) |
InChI Key |
OHVGMULUVHOKIO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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